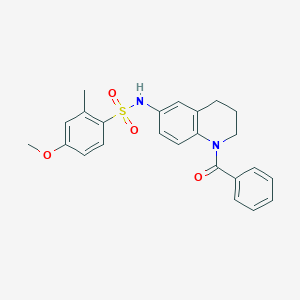

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in recent years due to its potential applications in various fields, including chemistry, biology, and medicine. This compound belongs to the class of tetrahydroquinoline derivatives and has a complex molecular structure that contributes to its unique properties.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-15-21(30-2)11-13-23(17)31(28,29)25-20-10-12-22-19(16-20)9-6-14-26(22)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWHHFBWBWOXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This is followed by the introduction of the benzoyl group and the sulfonamide moiety. Common reagents used in these reactions include benzoyl chloride, methoxybenzenesulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are known for their antibacterial effects by inhibiting bacterial folate synthesis. The sulfonamide group in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide may provide similar mechanisms of action against various pathogens .

Anti-inflammatory Properties

Compounds containing the tetrahydroquinoline structure have been studied for their anti-inflammatory effects. Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

The benzoyl and sulfonamide groups have been linked to anticancer activities. Research has shown that certain sulfonamide derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. This compound's unique structure may enhance its efficacy against specific cancer types .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

- Formation of the tetrahydroquinoline core through cyclization reactions.

- Introduction of the benzoyl group via acylation.

- Sulfonamide formation through reaction with appropriate sulfonyl chlorides.

These steps require precise control over reaction conditions to achieve high yields and purity.

Several studies have documented the biological activities of similar compounds:

These studies underscore the potential therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

Uniqueness

Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and sulfonamide groups contribute to its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, which include a benzoyl group and a sulfonamide moiety. These structural elements contribute to its potential interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.52 g/mol. The compound's structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.99 ± 0.01 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 0.054 | Inhibits tubulin polymerization |

| HeLa (Cervical Cancer) | 0.48 ± 0.04 | Arrests cell cycle at G2/M phase |

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics.

Enzyme Inhibition

The sulfonamide group in the compound is known for its ability to inhibit various enzymes. Preliminary studies have indicated that this compound can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition may play a role in its therapeutic effects against certain diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings highlight the potential application of this compound as an antimicrobial agent.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The compound appears to form hydrogen bonds with key amino acid residues in target proteins, enhancing its binding affinity and biological activity.

Q & A

Basic: What are the key steps in synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

Tetrahydroquinoline Core Formation : A Povarov reaction or cyclization of aniline derivatives with carbonyl compounds to construct the 1,2,3,4-tetrahydroquinoline scaffold .

Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .

Benzoylation : Acylation of the tetrahydroquinoline nitrogen using benzoyl chloride in dichloromethane or THF .

Optimization Tips :

- Use high-resolution LC-MS to monitor intermediate purity.

- Adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) and temperature (room temp for sulfonylation, reflux for cyclization) to suppress side reactions .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzoyl proton shifts at δ 7.5–8.0 ppm, methoxy singlet at δ ~3.8 ppm) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve steric effects of the benzoyl and sulfonamide groups .

- HRMS : Validate molecular formula (e.g., expected [M+H]⁺ for C₂₄H₂₅N₂O₄S: m/z 449.1534) .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target Prioritization : Focus on sulfonamide-sensitive targets like carbonic anhydrase or HSP90 .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?

Answer:

Contradictions may arise from:

- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

- Assay Sensitivity : Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation in cell-based vs. cell-free systems .

Advanced: What computational strategies are effective for predicting the compound’s target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding proteins (e.g., carbonic anhydrase IX PDB: 3IAI) to model binding poses .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using descriptors like logP and polar surface area .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: How can synthetic impurities be identified and mitigated during scale-up?

Answer:

- Impurity Profiling : Use UPLC-PDA-MS to detect byproducts (e.g., incomplete benzoylation or sulfonamide hydrolysis) .

- Process Adjustments :

Advanced: What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Competitive Binding Assays : Titrate the compound against a fluorescent probe (e.g., FITC-labeled ATP for kinases) to calculate Kᵢ values .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding stoichiometry .

- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., His64Ala in carbonic anhydrase) to test interaction necessity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.